REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3]O.[CH3:7][C:8]1[CH:12]=[C:11]([C:13]([O:15]CC)=[O:14])[NH:10][N:9]=1.CCOCC.[OH-].[NH4+]>C(O)C>[F:1][C:2]([F:6])([F:5])[CH2:3][N:10]1[C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:8]([CH3:7])=[N:9]1 |f:3.4|
|
Name
|
trichloromethanesulfonate ester
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 150°-155° C. for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
is poured
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give 48 g bp 100°-110°/11 mm
|
Type
|
CUSTOM
|
Details
|
40 ml of water containing 14 g of potassium hydroxide and evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 60 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1N=C(C=C1C(=O)O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |